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Compound of Interest

Compound Name: PBT 1033

Cat. No.: B1248722

Important Preliminary Note: Searches for "PBT 1033" did not yield specific in vivo toxicity or
dose-finding studies under this identifier. The available scientific literature points to two other
compounds which may be related: CI-1033 (Canertinib), a pan-ErbB tyrosine kinase inhibitor,
and PBT2, a zinc ionophore. This guide provides detailed information on these two compounds
to assist your research.

Frequently Asked Questions (FAQs)

Q1: I am trying to find in vivo toxicity data for PBT 1033. Why can't | find any specific studies?

Al: Based on available literature, "PBT 1033" does not appear to be a standard public identifier
for a compound with published in vivo toxicity studies. It is possible this is an internal project
code or a less common alias. We recommend verifying the chemical name or structure of your
compound. Researchers investigating similar therapeutic areas have published data on ClI-
1033 and PBT2.

Q2: My research involves a pan-ErbB inhibitor. What preclinical toxicity information is available
for CI-1033?

A2: Preclinical studies in animal models for CI-1033 have been conducted. In athymic nude
mice with various human tumor xenografts, CI-1033 was shown to suppress tumor growth
significantly.[1] The primary toxicity observed in animals was diarrhea, which was more
pronounced at higher doses and was reversible upon stopping the treatment.[1] Doses in these
mouse models ranged from 5 mg/kg to 80 mg/kg.[2]
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Q3: What were the dose-limiting toxicities of CI-1033 in human trials?

A3: In human clinical trials, the most common dose-limiting toxicities were gastrointestinal
issues, primarily diarrhea, as well as skin rash and asthenia.[3][4] In a Phase Il study, the 450
mg dose administered for 14 days on, 7 days off, was discontinued early due to an excessive
rate of adverse events.[5] A separate Phase | study established a recommended dose of 250
mg/day on a 7-day on, 7-day off schedule, as unacceptable toxicity was observed at 300
mg/day.[4]

Q4: | am working with a zinc ionophore. What is known about the in vivo safety and tolerability
of PBT2?

A4: PBT2 has been evaluated in Phase Il clinical trials for both Alzheimer's disease and
Huntington's disease. In a 12-week trial for Alzheimer's disease with doses of 50 mg and 250
mg, PBT2 was found to be well-tolerated with no serious adverse events reported in the
patients receiving the drug.[6] A 26-week trial in Huntington's disease patients using 100 mg
and 250 mg doses also found PBT2 to be generally safe and well tolerated.[7] While some
serious adverse events were reported in the PBT2 groups, they were deemed by investigators
as unrelated to the study drug.[7]

Q5: My experiment with a zinc ionophore is showing unexpected toxicity. What could be the
mechanism?

A5: The primary mechanism of zinc ionophores like PBT2 is the disruption of metal ion
homeostasis. By transporting zinc across cell membranes, it can lead to toxic intracellular zinc
accumulation. This can, in turn, dysregulate manganese homeostasis and lead to the
production of toxic reactive oxygen species (ROS), causing oxidative stress and cell death.
This has been demonstrated as its bactericidal mechanism.

Data Presentation: Quantitative Summary Tables
CI-1033: Preclinical In Vivo Studies
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CI-1033: Human Clinical Trial Dose-Finding & Adverse

Events
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PBT2: Human Clinical Trial Safety Data
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Experimental Protocols
Protocol 1: General Preclinical In Vivo Tumor Xenograft

Study (CI-1033)

This is a composite protocol based on descriptions of studies in nude mice.[2][8]

e Animal Model: Athymic nude mice.

e Cell Implantation: Human tumor cells (e.g., A431, LoVo, H125) are implanted

subcutaneously in the flank of the mice.

e Tumor Growth Monitoring: Tumors are allowed to grow to a specified size (e.g., ~100 mm?).

Tumor volume is measured regularly.

e Treatment Administration:
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[e]

Route: Oral gavage.

(¢]

Dosing: CI-1033 is administered daily at specified doses (e.g., 20 mg/kg/day).

[¢]

Control Group: A vehicle control group is included.

[¢]

Duration: Treatment continues for a predefined period (e.g., 3 successive weeks).

 Toxicity Monitoring: Animals are monitored daily for clinical signs of toxicity, including
changes in body weight, behavior, and the presence of diarrhea.

» Efficacy Endpoints:
o Primary: Inhibition of tumor growth compared to the control group.

o Secondary: Assessment of target engagement in tumor tissue (e.g., phosphorylation
status of ErbB receptors).

o Termination and Analysis: At the end of the study, animals are euthanized, and tumors and
major organs may be collected for histopathological analysis.

Protocol 2: Phase | Dose-Escalation Study in Humans
(CI-1033)

This protocol is based on the study to determine the maximum tolerated dose of CI-1033 on an
intermittent schedule.[4]

o Patient Population: Patients with advanced solid malignancies.
o Study Design: Open-label, dose-escalation study.

e Dosing Schedule: CI-1033 administered orally for 7 consecutive days, followed by a 7-day
rest period (7 days on, 7 days off).

» Dose Escalation: Doses were escalated in cohorts of patients, starting from a dose level of
300 mg/day.
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e Primary Objective: To determine the Maximum Tolerated Dose (MTD) and identify dose-
limiting toxicities (DLTS).

o Safety Monitoring: Patients are closely monitored for adverse events, which are graded
according to standard criteria (e.g., NCI-CTCAE). DLTs are typically defined as specific
Grade 3 or 4 toxicities occurring within the first cycle.

o Pharmacokinetics: Plasma samples are collected at various time points to determine the
pharmacokinetic profile of CI-1033.

o MTD Determination: The MTD is defined as the highest dose level at which an acceptable
number of patients experience a DLT.
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Caption: CI-1033 inhibits signaling from ErbB family receptors, blocking downstream pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: PBT 1033 & Related
Compounds In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1248722#pbt-1033-toxicity-and-dose-finding-studies-
in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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